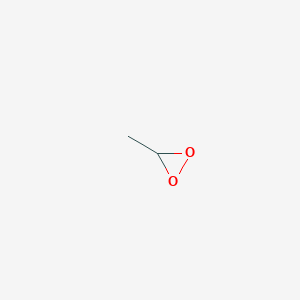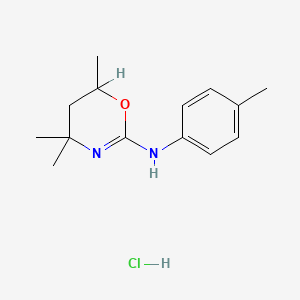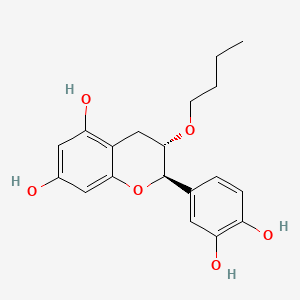![molecular formula C13H9BrN4O3 B14457816 7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 68973-54-6](/img/structure/B14457816.png)
7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family Pteridines are bicyclic heterocyclic compounds containing nitrogen atoms at specific positions in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the bromination of an acetylated precursor followed by cyclization to form the pteridine ring system. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pteridine ring.
Cyclization: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pteridine derivative .
Applications De Recherche Scientifique
7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. The bromine atom and the pteridine ring system allow it to bind to enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell growth or microbial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Substituted Pteridine-2,4,7(1H,3H,8H)-triones: These compounds share a similar pteridine core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pteridine-2,4(1H,3H)-dithione: Another pteridine derivative with different substituents, affecting its reactivity and applications.
Uniqueness
7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific bromine and acetyl substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
68973-54-6 |
|---|---|
Formule moléculaire |
C13H9BrN4O3 |
Poids moléculaire |
349.14 g/mol |
Nom IUPAC |
7-(2-bromoacetyl)-10-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H9BrN4O3/c1-18-8-3-2-6(9(19)5-14)4-7(8)15-10-11(18)16-13(21)17-12(10)20/h2-4H,5H2,1H3,(H,17,20,21) |
Clé InChI |
DIWFKGOVCWGKNH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C(=O)CBr)N=C3C1=NC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



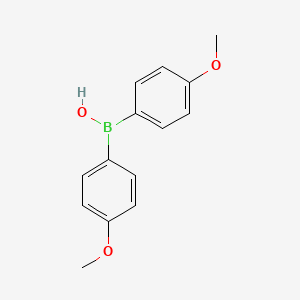
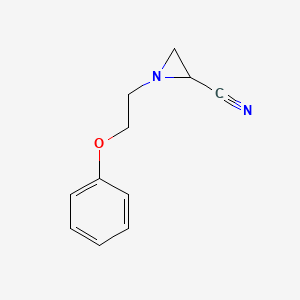

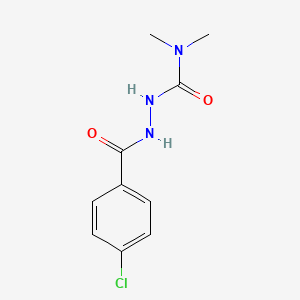
![1-[(Oxolan-2-yl)methyl]-1H-imidazole](/img/structure/B14457774.png)

![methyl N-cyano-N'-[4-(diethylamino)phenyl]carbamimidothioate](/img/structure/B14457778.png)
